molecular formula C11H11N2P B14420924 2,2'-(Methylphosphanediyl)dipyridine CAS No. 83878-13-1

2,2'-(Methylphosphanediyl)dipyridine

Cat. No.: B14420924
CAS No.: 83878-13-1
M. Wt: 202.19 g/mol
InChI Key: ZQQLOFNWSHLAGV-UHFFFAOYSA-N
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Description

2,2'-(Methylphosphanediyl)dipyridine is a bidentate ligand featuring two pyridine rings linked by a methyl-substituted phosphorus atom. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Unlike simpler bipyridines, the phosphorus bridge introduces a flexible yet stable framework for metal binding, enabling tailored reactivity in transition metal complexes .

Properties

CAS No.

83878-13-1

Molecular Formula

C11H11N2P

Molecular Weight

202.19 g/mol

IUPAC Name

methyl(dipyridin-2-yl)phosphane

InChI

InChI=1S/C11H11N2P/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3

InChI Key

ZQQLOFNWSHLAGV-UHFFFAOYSA-N

Canonical SMILES

CP(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylphosphanediyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin reagents and palladium catalysts .

Industrial Production Methods: Industrial production of bipyridine derivatives, including 2,2’-(Methylphosphanediyl)dipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their high efficiency and yield. The use of homogeneous and heterogeneous catalysts has been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Methylphosphanediyl)dipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

2,2’-(Methylphosphanediyl)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Methylphosphanediyl)dipyridine involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the coordination of its nitrogen atoms with metal centers, which can influence the activity of the target molecules .

Comparison with Similar Compounds

2,2'-(Phenylphosphanediyl)dipyridine

  • Structure : Replaces the methyl group with a phenyl substituent on the phosphorus atom.
  • Electronic Effects : The phenyl group provides stronger electron-withdrawing effects compared to methyl, altering the ligand’s electron-donating capacity. This influences metal-ligand bond strengths and catalytic activity in complexes .
  • Applications : Phenyl-substituted analogs are often used in asymmetric catalysis due to enhanced steric bulk and π-π interactions.

2,2'-Bipyridine (bpy)

  • Structure : Lacks a bridging phosphorus atom, with direct C–C bonds between pyridine rings.
  • Coordination Behavior : Forms rigid, planar complexes with metals like Ru(II) and Fe(II). The absence of phosphorus reduces ligand flexibility and limits redox versatility .
  • Applications : Widely used in photochemical applications (e.g., dye-sensitized solar cells) but less effective in phosphorus-mediated catalysis .

4,5-Diazafluorene Derivatives

  • Structure : Incorporates a fluorene backbone fused with two pyridine rings, creating a conjugated π-system.
  • Electronic Properties : Exhibits higher electron affinity than 2,2'-bipyridine, enabling stabilization of low-valent metal centers. The rigid structure restricts conformational flexibility compared to methylphosphanediyl-linked ligands .
  • Applications : Utilized in organic electronics and luminescent materials but less suited for catalytic systems requiring tunable steric environments .

2,2'-(Oxydimethanediyl)dipyridine

  • Structure : Features an oxygen bridge instead of phosphorus.
  • Coordination Geometry : In Rh(III) complexes, the oxygen atom occupies an axial position, leading to distinct bond lengths (e.g., Rh–Cl bonds trans to oxygen are shorter than those trans to pyridyl N atoms) .
  • Reactivity : Oxygen’s electronegativity weakens metal-ligand bonds compared to phosphorus, reducing stability under harsh conditions .

Comparative Data Table

Property 2,2'-(Methylphosphanediyl)dipyridine 2,2'-(Phenylphosphanediyl)dipyridine 2,2'-Bipyridine 4,5-Diazafluorene
Bridge Atom P(CH₃) P(Ph) C–C C–C (fluorene backbone)
Electron Donation Moderate (P-based) Weak (phenyl withdraws electrons) Strong (N donors) Moderate (π-conjugated)
Flexibility High (P allows rotation) Moderate (bulky phenyl restricts rotation) Low (rigid) Low (rigid)
Metal Complex Stability High (P–M bonds resistant to hydrolysis) High (steric protection) Moderate High (π-stabilization)
Applications Catalysis, asymmetric synthesis Asymmetric catalysis Photochemistry, sensors Organic electronics

Catalytic Performance

  • Methylphosphanediyl Analogs : Demonstrated superior activity in cross-coupling reactions (e.g., C–C bond formation) due to phosphorus’s ability to stabilize multiple oxidation states in metal centers .
  • Phosphinine vs. Pyridine Ligands : In Ru(II) complexes, phosphorus-containing ligands (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) exhibit faster electron transfer kinetics compared to pure pyridine-based systems, attributed to P–Ru π-backbonding .

Industrial Relevance

  • Brominated bipyridines (e.g., 4,4'-Dibromo-2,2'-bipyridine) are pivotal in organic photovoltaics, but phosphorus analogs like methylphosphanediyl-dipyridine remain underexplored in energy applications despite their redox versatility .

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